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Compound of Interest

Compound Name:
14-Benzoylmesaconine-8-

palmitate

Cat. No.: B15587936 Get Quote

Disclaimer: Direct experimental data for the compound 14-Benzoylmesaconine-8-palmitate is

not available in the current scientific literature. This guide synthesizes information on its

constituent molecules, 14-Benzoylmesaconine and Palmitate, to provide a comprehensive

overview of its predicted properties, biological activities, and relevant experimental protocols for

its synthesis and evaluation. All experimental protocols for the target compound are

hypothetical and intended to serve as a foundational guide for researchers.

Introduction
14-Benzoylmesaconine-8-palmitate is a hypothetical lipophilic derivative of 14-

Benzoylmesaconine, a diterpenoid alkaloid found in plants of the Aconitum genus. The addition

of a palmitate group at the C-8 position is expected to significantly alter the pharmacokinetic

and pharmacodynamic properties of the parent compound, potentially enhancing its therapeutic

index by modifying its absorption, distribution, metabolism, and excretion (ADME) profile. This

guide provides a detailed examination of the known properties of 14-Benzoylmesaconine and

palmitate, and outlines a comprehensive research framework for the synthesis,

characterization, and biological evaluation of 14-Benzoylmesaconine-8-palmitate.

Chemical and Physical Properties
The chemical properties of 14-Benzoylmesaconine-8-palmitate can be inferred from its

constituent parts.
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14-Benzoylmesaconine
14-Benzoylmesaconine, also known as Benzoylmesaconine, is a monoester diterpenoid

alkaloid.[1][2]

Table 1: Physicochemical Properties of 14-Benzoylmesaconine

Property Value Reference

Molecular Formula C₃₁H₄₃NO₁₀ [1][2]

Molecular Weight 589.7 g/mol [2]

CAS Number 63238-67-5 [1]

Appearance Crystalline solid [1]

Solubility
DMF: 30 mg/ml, DMSO: 30

mg/ml, Ethanol: 30 mg/ml
[1]

Origin Plant/Aconitum carmichaelii [1]

Palmitate
Palmitate is the salt or ester of palmitic acid, a 16-carbon saturated fatty acid.[3] It is the most

common fatty acid in animals and plants.[3]

Table 2: Physicochemical Properties of Palmitic Acid

Property Value Reference

Molecular Formula C₁₆H₃₂O₂ [3]

Molecular Weight 256.42 g/mol

Appearance White crystalline solid

Solubility
Insoluble in water; soluble in

organic solvents

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://scispace.com/pdf/emulsion-forming-drug-delivery-system-for-lipophilic-drugs-4n7qd0guwv.pdf
https://www.symmetric.events/blog-lipid-based-formulations-optimizing-the-oral-delivery-of-lipophilic-drugs/
https://scispace.com/pdf/emulsion-forming-drug-delivery-system-for-lipophilic-drugs-4n7qd0guwv.pdf
https://www.symmetric.events/blog-lipid-based-formulations-optimizing-the-oral-delivery-of-lipophilic-drugs/
https://www.symmetric.events/blog-lipid-based-formulations-optimizing-the-oral-delivery-of-lipophilic-drugs/
https://scispace.com/pdf/emulsion-forming-drug-delivery-system-for-lipophilic-drugs-4n7qd0guwv.pdf
https://scispace.com/pdf/emulsion-forming-drug-delivery-system-for-lipophilic-drugs-4n7qd0guwv.pdf
https://scispace.com/pdf/emulsion-forming-drug-delivery-system-for-lipophilic-drugs-4n7qd0guwv.pdf
https://scispace.com/pdf/emulsion-forming-drug-delivery-system-for-lipophilic-drugs-4n7qd0guwv.pdf
https://www.pharmaexcipients.com/oral-excipients/lipid-based-oral-formulation-strategies-for-lipophilic-drugs/
https://www.pharmaexcipients.com/oral-excipients/lipid-based-oral-formulation-strategies-for-lipophilic-drugs/
https://www.pharmaexcipients.com/oral-excipients/lipid-based-oral-formulation-strategies-for-lipophilic-drugs/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Properties of 14-Benzoylmesaconine-8-
palmitate
The esterification of 14-Benzoylmesaconine with palmitic acid at the C-8 position would result

in a significantly more lipophilic molecule.

Table 3: Predicted Properties of 14-Benzoylmesaconine-8-palmitate

Property Predicted Value

Molecular Formula C₄₇H₇₃NO₁₁

Molecular Weight 828.08 g/mol

LogP Significantly higher than 14-Benzoylmesaconine

Solubility
Poorly soluble in aqueous solutions; soluble in

nonpolar organic solvents and lipids

Biological Activity and Mechanism of Action
14-Benzoylmesaconine
14-Benzoylmesaconine exhibits a range of biological activities, including anti-inflammatory and

analgesic effects.[1][4]

Anti-inflammatory Activity: Benzoylmesaconine has been shown to exert anti-inflammatory

effects by suppressing the NF-κB and MAPK signaling pathways in lipopolysaccharide

(LPS)-stimulated macrophages.[5] This leads to a reduction in the production of pro-

inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines

like TNF-α, IL-1β, and IL-6.[5]

Analgesic Activity: It has demonstrated significant analgesic effects in various animal models

of pain.[4][6]

Other Activities: It has also been reported to promote mitochondrial energy metabolism and

increase survival in a mouse model of burn-associated herpes simplex virus type 1 (HSV1)

infection.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b15587936?utm_src=pdf-body
https://www.benchchem.com/product/b15587936?utm_src=pdf-body
https://www.benchchem.com/product/b15587936?utm_src=pdf-body
https://scispace.com/pdf/emulsion-forming-drug-delivery-system-for-lipophilic-drugs-4n7qd0guwv.pdf
https://www.researchgate.net/publication/296457156_Determination_of_aconitine_in_Shenfu_injection_and_prepared_aconite_root_by_RP-HPLC
https://m.youtube.com/watch?v=WdOPvfCX1HI
https://m.youtube.com/watch?v=WdOPvfCX1HI
https://www.researchgate.net/publication/296457156_Determination_of_aconitine_in_Shenfu_injection_and_prepared_aconite_root_by_RP-HPLC
https://www.organic-chemistry.org/synthesis/C1O/esters/acylations.shtm
https://scispace.com/pdf/emulsion-forming-drug-delivery-system-for-lipophilic-drugs-4n7qd0guwv.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Reported Biological Activities of 14-Benzoylmesaconine

Activity Model
Effective
Dose/Concentratio
n

Reference

Promotion of

mitochondrial energy

metabolism

Isolated rat liver

mitochondria
EC₅₀ = 30.95 µg/ml [1]

Increased survival in

HSV1 infection model
Mouse model 1 µg/kg [1]

Analgesia (tail

pressure test)
Mice ED₅₀ = 38.9 mg/kg [1]

Palmitate
Palmitate is not merely a component of lipids but also an active signaling molecule involved in

various cellular processes. Its effects can be context-dependent, exhibiting both pro- and anti-

inflammatory properties.[3][7]

Pro-inflammatory Effects: Palmitate can activate Toll-like receptor 4 (TLR4), leading to the

activation of downstream inflammatory pathways, including NF-κB and MAPK, resulting in

the production of pro-inflammatory cytokines.[8] It can also induce endoplasmic reticulum

(ER) stress, which is linked to inflammation and apoptosis.[7]

Modulation of Nrf2 Pathway: Palmitate has been shown to modulate the Nrf2 signaling

pathway, which is involved in the cellular response to oxidative stress.[2]

Protein Palmitoylation: Palmitate is a substrate for protein palmitoylation, a reversible post-

translational modification that affects protein trafficking, localization, and function.

Predicted Biological Activity of 14-Benzoylmesaconine-
8-palmitate
The conjugation of palmitate to 14-Benzoylmesaconine is hypothesized to:
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Enhance Bioavailability: The increased lipophilicity may improve oral absorption and tissue

penetration.

Prolong Half-life: The fatty acid moiety could lead to binding to albumin and other plasma

proteins, potentially extending its circulation time.

Modulate Activity: The palmitate itself may contribute to the overall biological effect,

potentially through synergistic or antagonistic interactions with the benzoylmesaconine

pharmacophore at the level of cellular membranes or specific protein targets. The increased

lipophilicity could also alter the interaction of the molecule with its targets.

Signaling Pathways
14-Benzoylmesaconine Signaling
The anti-inflammatory effects of 14-Benzoylmesaconine are primarily mediated through the

inhibition of the NF-κB and MAPK signaling pathways.
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Benzoylmesaconine inhibits LPS-induced inflammatory pathways.

Palmitate Signaling
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Palmitate can activate multiple signaling pathways, including TLR4, leading to inflammatory

responses, and can also induce ER stress.
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Palmitate induces inflammatory and ER stress signaling pathways.

Experimental Protocols
Hypothetical Synthesis and Characterization of 14-
Benzoylmesaconine-8-palmitate
This protocol is a hypothetical procedure based on general methods for the acylation of

alkaloids.

Start
14-Benzoylmesaconine

+ Palmitoyl chloride
+ Pyridine (solvent/base)

Stir at room temperature
(or gentle heating)

under N₂ atmosphere

Quench with saturated
NaHCO₃ solution Extract with Ethyl Acetate Dry organic layer

(Na₂SO₄) and concentrate
Purify by column

chromatography (Silica gel)
Characterize by

¹H NMR, ¹³C NMR, HRMS, IR
Pure 14-Benzoylmesaconine-

8-palmitate

Click to download full resolution via product page

Hypothetical workflow for the synthesis of the target compound.

Protocol Details:

Reaction Setup: To a solution of 14-Benzoylmesaconine (1 equivalent) in anhydrous

pyridine, add palmitoyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen

atmosphere.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate

solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, high-

resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Assess purity by
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high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Activity Assay
Cell Line: RAW 264.7 murine macrophages.

Protocol:

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and

allow them to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of 14-Benzoylmesaconine-8-
palmitate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24

hours.

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using

the Griess reagent.

Cytokine ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the culture

supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

Cell Viability Assay: Assess the cytotoxicity of the compound using an MTT or similar cell

viability assay.

Western Blot Analysis of NF-κB and MAPK Pathways
Protocol:

Cell Lysis: After treatment and stimulation as described above (for shorter time points, e.g.,

30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and

transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against

phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38. Use an antibody

against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein

bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Analgesic Activity Testing
Animal Model: Male ICR mice.

Protocol (Acetic Acid-Induced Writhing Test):

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

Drug Administration: Administer 14-Benzoylmesaconine-8-palmitate (e.g., 1, 5, 10 mg/kg)

or vehicle control orally or intraperitoneally. A positive control group receiving a known

analgesic (e.g., indomethacin) should be included.

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6%

solution of acetic acid intraperitoneally.

Observation: Immediately place the mice in individual observation chambers and count the

number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30

minutes.

Analysis: Calculate the percentage inhibition of writhing for each group compared to the

vehicle control group.

Data Presentation
Table 5: Hypothetical In Vitro Anti-inflammatory Activity of 14-Benzoylmesaconine-8-palmitate
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Compound
Concentration
(µM)

NO Production
(% of LPS
control)

TNF-α Release
(% of LPS
control)

Cell Viability
(%)

Vehicle - 100 ± 8.5 100 ± 9.2 100 ± 5.1

14-

Benzoylmesacon

ine-8-palmitate

1 85.2 ± 6.1 88.4 ± 7.3 98.7 ± 4.5

5 62.7 ± 5.3 65.1 ± 6.8 97.2 ± 3.9

10 41.5 ± 4.8 45.3 ± 5.1 95.8 ± 4.2

25 25.8 ± 3.9 28.9 ± 4.2 92.4 ± 5.3

50 15.3 ± 2.7 18.6 ± 3.5 85.1 ± 6.1

Dexamethasone

(1 µM)
- 12.1 ± 2.5 15.4 ± 3.1 96.5 ± 4.0

Data are presented as mean ± SD and are hypothetical.

Conclusion
14-Benzoylmesaconine-8-palmitate represents a promising, albeit hypothetical, lipophilic

derivative of 14-Benzoylmesaconine. The addition of the palmitate moiety is anticipated to

enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy for

inflammatory conditions and pain. The detailed experimental protocols and signaling pathway

analyses provided in this guide offer a robust framework for the synthesis, characterization, and

comprehensive biological evaluation of this novel compound. Further research is warranted to

validate these hypotheses and explore the full therapeutic potential of 14-
Benzoylmesaconine-8-palmitate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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